1-chloro-1,2,2-trifluoro-ethane
Overview
Description
1-chloro-1,2,2-trifluoro-ethane is a halogenated hydrocarbon with the molecular formula C2H2ClF3. It is a colorless, non-flammable gas at room temperature and is commonly used as a refrigerant and a solvent in various industrial applications . This compound is also known for its low toxicity and stability, making it a valuable chemical in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-1,2,2-trifluoro-ethane can be synthesized through the fluorination of trichloroethylene with hydrogen fluoride. This reaction typically requires the presence of a catalyst, such as antimony pentachloride, and is conducted at elevated temperatures . Another method involves the chlorination of 1,1,1-trifluoroethane in the presence of a free radical initiator under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of hydrogen fluoride and the high temperatures required for the reaction. The product is then purified through fractional distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-chloro-1,2,2-trifluoro-ethane primarily undergoes substitution reactions due to the presence of halogen atoms. These reactions can be facilitated by various reagents, including nucleophiles and bases .
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium hydroxide
Bases: Sodium methoxide, potassium tert-butoxide
Major Products
The substitution reactions typically result in the formation of different halogenated derivatives, depending on the reagents used. For example, reacting with sodium hydroxide can produce 1,2,2-trifluoroethanol .
Scientific Research Applications
1-chloro-1,2,2-trifluoro-ethane has several applications in scientific research:
Chemistry: Used as a solvent in various organic reactions due to its stability and low reactivity.
Biology: Employed in the purification of biological molecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of pharmaceuticals and as a propellant in medical inhalers.
Industry: Commonly used as a refrigerant in air conditioning systems and refrigerators.
Mechanism of Action
The mechanism of action of 1-chloro-1,2,2-trifluoro-ethane involves its interaction with various molecular targets. In biological systems, it can act as a solvent, facilitating the dissolution and transport of other molecules. In industrial applications, its low boiling point and high stability make it an effective refrigerant .
Comparison with Similar Compounds
Similar Compounds
1,1,2-trichloro-1,2,2-trifluoroethane: Another halogenated hydrocarbon with similar properties but higher toxicity.
1,1,1-trifluoro-2-chloroethane: Used as a refrigerant and solvent, similar to 1-chloro-1,2,2-trifluoro-ethane.
2-chloro-1,1,1-trifluoroethane: Also used in refrigeration and as a solvent, with slightly different chemical properties.
Uniqueness
This compound stands out due to its low toxicity and high stability, making it a safer and more reliable option for various applications compared to its counterparts .
Properties
IUPAC Name |
1-chloro-1,2,2-trifluoroethane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF3/c3-1(4)2(5)6/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAQVJAOVDYHAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Cl)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861929 | |
Record name | 1-Chloro-1,2,2-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.48 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-07-2, 1330-45-6 | |
Record name | 1-Chloro-1,2,2-trifluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1-chloro-1,2,2-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, chlorotrifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-1,2,2-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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